![molecular formula C16H22N6O B11182402 6-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine](/img/structure/B11182402.png)
6-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine
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Overview
Description
6-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxy, methyl, and propyl groups, as well as a tetrahydro-1,3,5-triazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common approach involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide under acidic conditions.
Methoxylation and Methylation:
Formation of the Tetrahydro-1,3,5-triazine Moiety: The tetrahydro-1,3,5-triazine moiety can be synthesized through a condensation reaction involving propylamine and formaldehyde.
Final Coupling: The final step involves coupling the quinazoline core with the tetrahydro-1,3,5-triazine moiety under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinazoline core or the triazine moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core or the triazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline or triazine derivatives.
Substitution: Functionalized quinazoline or triazine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: The compound’s structure suggests potential as a pharmacophore for the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores, such as gefitinib and erlotinib, which are used as anticancer agents.
Triazine Derivatives: Compounds with similar triazine moieties, such as atrazine, which is used as a herbicide.
Uniqueness
6-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is unique due to its combination of a quinazoline core and a tetrahydro-1,3,5-triazine moiety, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and interactions with various molecular targets.
Biological Activity
The compound 6-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is a derivative of quinazoline and has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its anticancer effects and mechanisms of action.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Weight | 314.39 g/mol |
Molecular Formula | C16H22N6O |
SMILES | CCCN1CNC(Nc2nc(C)c3cccc(c3n2)OC)=NC1 |
LogP | 2.8898 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 |
Polar Surface Area | 61.693 Ų |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available quinazoline derivatives. The introduction of the triazine moiety is crucial for enhancing biological activity.
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines:
-
Cytotoxicity Testing : In vitro tests were performed on human cancer cell lines such as HCT116 (colon), MCF-7 (breast), and HepG2 (liver). The compound showed moderate to good anticancer potential.
- IC50 Values : The most potent derivative exhibited IC50 values of:
- HCT116: 10.72 μM (48 h), 5.33 μM (72 h)
- HepG2: 17.48 μM (48 h), 7.94 μM (72 h)
- MCF-7: 21.29 μM (48 h)
- IC50 Values : The most potent derivative exhibited IC50 values of:
This indicates that the compound can effectively inhibit cancer cell proliferation over time .
The mechanism through which this compound exerts its anticancer effects includes:
- Multi-target Inhibition : It has been shown to inhibit several key proteins involved in cancer progression:
- Hsp90
- EGFR
- VEGFR-2
- Topoisomerase-2
These targets play critical roles in cellular signaling and proliferation pathways associated with cancer .
Case Studies
A specific case study involving the derivative highlighted its ability to induce apoptosis in cancer cells through:
Properties
Molecular Formula |
C16H22N6O |
---|---|
Molecular Weight |
314.39 g/mol |
IUPAC Name |
6-methoxy-4-methyl-N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)quinazolin-2-amine |
InChI |
InChI=1S/C16H22N6O/c1-4-7-22-9-17-15(18-10-22)21-16-19-11(2)13-8-12(23-3)5-6-14(13)20-16/h5-6,8H,4,7,9-10H2,1-3H3,(H2,17,18,19,20,21) |
InChI Key |
DGAKPLBJOAJURD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CNC(=NC1)NC2=NC(=C3C=C(C=CC3=N2)OC)C |
Origin of Product |
United States |
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